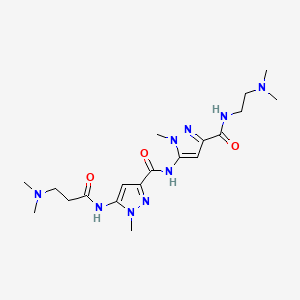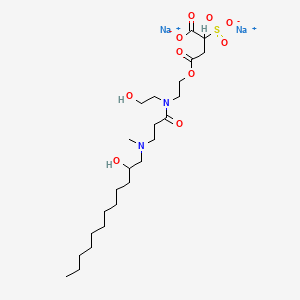
Imidazo(2,1-b)thiazole-5-carboximidamide, 2,3-dihydro-6-chloro-N-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo(2,1-b)thiazole-5-carboximidamide, 2,3-dihydro-6-chloro-N-hydroxy- is a compound belonging to the imidazo[2,1-b]thiazole family. This class of compounds has garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of imidazo[2,1-b]thiazole derivatives allows them to interact with various biological targets, making them valuable in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(2,1-b)thiazole-5-carboximidamide, 2,3-dihydro-6-chloro-N-hydroxy- typically involves multi-step reactions. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The process is scaled up to ensure higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo(2,1-b)thiazole-5-carboximidamide, 2,3-dihydro-6-chloro-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium azide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Imidazo(2,1-b)thiazole-5-carboximidamide, 2,3-dihydro-6-chloro-N-hydroxy- has several scientific research applications:
Mécanisme D'action
The mechanism of action of imidazo(2,1-b)thiazole-5-carboximidamide, 2,3-dihydro-6-chloro-N-hydroxy- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes critical for bacterial survival, such as QcrB, a component of the mycobacterial cytochrome bcc-aa3 super complex . This inhibition disrupts the electron transport chain, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[2,1-b]thiazole-5-carboxamides: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These derivatives also possess antimicrobial and anticancer properties.
Uniqueness
Imidazo(2,1-b)thiazole-5-carboximidamide, 2,3-dihydro-6-chloro-N-hydroxy- stands out due to its specific substitution pattern, which enhances its biological activity and selectivity . The presence of the chloro and hydroxy groups contributes to its unique interaction with molecular targets, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
120107-57-5 |
|---|---|
Formule moléculaire |
C6H7ClN4OS |
Poids moléculaire |
218.67 g/mol |
Nom IUPAC |
6-chloro-N'-hydroxy-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboximidamide |
InChI |
InChI=1S/C6H7ClN4OS/c7-4-3(5(8)10-12)11-1-2-13-6(11)9-4/h12H,1-2H2,(H2,8,10) |
Clé InChI |
IMQLNIZAFBYNKB-UHFFFAOYSA-N |
SMILES isomérique |
C1CSC2=NC(=C(N21)/C(=N/O)/N)Cl |
SMILES canonique |
C1CSC2=NC(=C(N21)C(=NO)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















